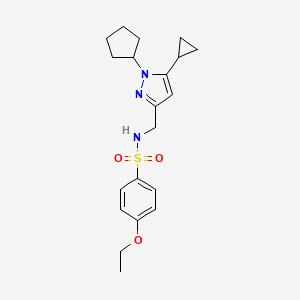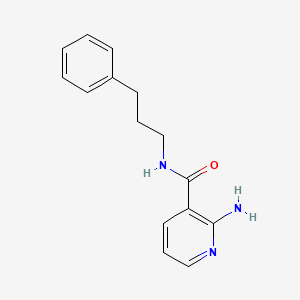![molecular formula C16H14N4O2 B2665144 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 116306-63-9](/img/structure/B2665144.png)
4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one” are not available in the current resources .Physical And Chemical Properties Analysis
The molecular weight of the compound is 324.33 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Chemical Structure Analysis
The compound has been used in studies exploring its chemical structure and properties. For example, Moser, Bertolasi, and Vaughan (2005) synthesized a similar compound and analyzed its crystal structure using X-ray diffraction, highlighting the compound's structural characteristics and molecular interactions (Moser, Bertolasi, & Vaughan, 2005).
Synthesis of Heterocyclic Systems
The compound has been utilized in the synthesis of various heterocyclic systems. Toplak et al. (1999) used a related compound as a reagent for preparing different fused pyrimidinones, demonstrating its utility in the synthesis of complex heterocycles (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives and investigated their antimicrobial activity against bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Anticancer and Anti-inflammatory Applications
Compounds with a similar structure have been synthesized for potential anticancer and anti-inflammatory uses. Rahmouni et al. (2016) created novel pyrazolopyrimidines derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Synthesis of Fused Pyrimidines
The compound has been used in the synthesis of fused pyrimidines. Kočevar, Kepe, and Polanc (1993) discussed the use of a similar compound for synthesizing different fused pyrimidinones, highlighting the versatility of these compounds in organic synthesis (Kočevar, Kepe, & Polanc, 1993).
Photophysical Properties
Yang, Chiou, and Liau (2002) explored the photophysical properties of a structurally related compound, indicating its potential application in photochemical studies (Yang, Chiou, & Liau, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-8-11(2)19-16(18-10)17-9-13-15(21)22-14(20-13)12-6-4-3-5-7-12/h3-9,21H,1-2H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZFZVXMHPZIU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665063.png)
![4-(2-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2665066.png)

![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)
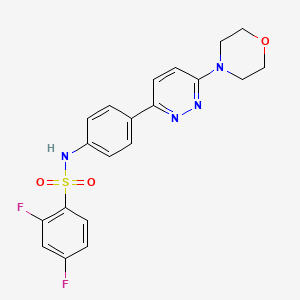
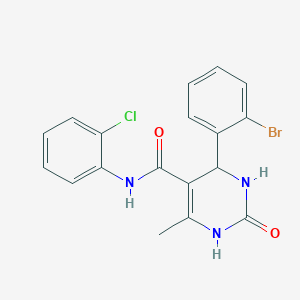
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

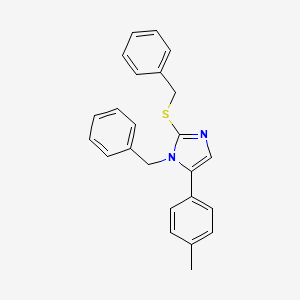
![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
